1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 1876944-81-8
VCID: VC5278507
InChI: InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
SMILES: C1CC1(C#N)C2=C(C=CC=N2)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile

CAS No.: 1876944-81-8

Cat. No.: VC5278507

Molecular Formula: C9H7BrN2

Molecular Weight: 223.073

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile - 1876944-81-8

Specification

CAS No. 1876944-81-8
Molecular Formula C9H7BrN2
Molecular Weight 223.073
IUPAC Name 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Standard InChI Key QADYZSDMZMKJHT-UHFFFAOYSA-N
SMILES C1CC1(C#N)C2=C(C=CC=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile consists of a pyridine ring substituted with a bromine atom at the 3-position and a cyclopropane-carbonitrile group at the 2-position. The cyclopropane ring introduces significant steric strain, while the nitrile group enhances reactivity in nucleophilic substitutions . Key identifiers include:

PropertyValueSource
CAS No.1876944-81-8
Molecular FormulaC9H7BrN2\text{C}_9\text{H}_7\text{BrN}_2
Molecular Weight223.07 g/mol
IUPAC Name1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of 1-(3-bromopyridin-2-yl)cyclopropanecarbonitrile involves a cyclopropanation reaction using 2-(5-bromopyridin-3-yl)acetonitrile as the starting material .

Reaction Conditions

  • Reactants:

    • 2-(5-Bromopyridin-3-yl)acetonitrile (1.0 g, 5.08 mmol)

    • 1-Bromo-2-chloroethane (0.34 mL, 5.33 mmol)

    • Benzyltriethylammonium chloride (23.12 mg, 0.1 mmol)

  • Solvent: 50% aqueous NaOH (20 mL)

  • Temperature: 60°C

  • Duration: 16 hours

Procedure:

  • The acetonitrile derivative is suspended in 50% NaOH.

  • 1-Bromo-2-chloroethane and benzyltriethylammonium chloride (a phase-transfer catalyst) are added.

  • The mixture is stirred at 60°C for 16 hours, facilitating cyclopropanation via nucleophilic ring closure.

  • Post-reaction, the product is extracted with dichloromethane (DCM), dried over MgSO4\text{MgSO}_4, and purified via column chromatography (Biotage Isolera, 50 g KP-Sil column, heptane/EtOAC gradient) .

Yield: 57% (647 mg of off-white powder) .

Alternative Approaches

While no alternative routes are detailed in the provided sources, analogous cyclopropanation strategies using dihaloalkanes (e.g., 1,2-dibromoethane) or transition-metal catalysis could theoretically be explored. However, the cited method remains the most efficient for this substrate .

PropertyRecommendationSource
Storage Temperature2–8°C (short-term); -20°C or -80°C (long-term)
Solubility EnhancementSonication at 37°C in appropriate solvents
Freeze-Thaw StabilityAvoid repeated cycles; aliquot stock solutions

Stock Solution Preparation

Standard concentrations are prepared as follows :

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.48290.89660.4483
522.41454.48292.2414
1044.8298.96584.4829

Applications in Research and Industry

Pharmaceutical Intermediates

The bromopyridine moiety serves as a key pharmacophore in kinase inhibitors and antiviral agents. For example, the patent US20130225552A1 describes heterobicyclic compounds incorporating similar bromopyridine structures for targeting metabolic disorders . The nitrile group may participate in click chemistry or serve as a hydrogen bond acceptor, enhancing target binding .

Material Science

Brominated aromatics are precursors in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers for optoelectronic devices . The cyclopropane ring’s rigidity could also aid in designing liquid crystals or metal-organic frameworks (MOFs).

Future Directions and Research Opportunities

Synthetic Optimization

Improving the 57% yield via catalyst screening (e.g., quaternary ammonium salts) or microwave-assisted synthesis could enhance cost-efficiency.

Biological Screening

Despite its current use as a building block, the compound’s bioactivity remains underexplored. Assays for antimicrobial, anticancer, or anti-inflammatory properties are warranted.

Computational Studies

Density functional theory (DFT) calculations could elucidate the cyclopropane ring’s electronic effects on pyridine reactivity, guiding rational design of derivatives.

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